N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Description
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that features a thiazole ring, a benzofuran moiety, and a sulfonamide group
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-10-11(2)21-15(17-10)5-7-16-22(18,19)13-3-4-14-12(9-13)6-8-20-14/h3-4,9,16H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATDKNYHJAANIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCNS(=O)(=O)C2=CC3=C(C=C2)OCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the benzofuran moiety, and finally the sulfonamide group. The reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole or benzofuran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines
Scientific Research Applications
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity or altering their function. The thiazole and benzofuran rings may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide
- N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide
Uniqueness
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
